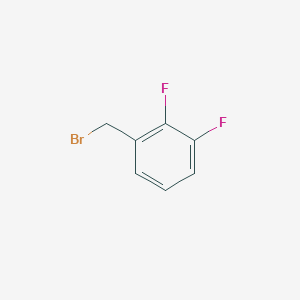

2,3-Difluorobenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBSGSZZESQDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333761 | |

| Record name | 2,3-Difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113211-94-2 | |

| Record name | 2,3-Difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromomethyl)-2,3-difluoro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Molecular Design

An In-depth Technical Guide to 2,3-Difluorobenzyl Bromide: Synthesis, Reactivity, and Applications in Drug Discovery

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and biological characteristics. These modifications often lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, this compound (CAS No. 113211-94-2) has emerged as a critical reagent for introducing the 2,3-difluorobenzyl moiety, a structural motif of significant interest in the development of novel therapeutics and advanced materials.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core properties, synthesis, reactivity, and applications of this compound, with a focus on providing practical, field-proven insights grounded in established scientific principles.

Core Properties and Specifications

This compound, also known as α-Bromo-2,3-difluorotoluene, is a reactive electrophile valued for its ability to readily undergo nucleophilic substitution reactions.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 113211-94-2 | [4][5] |

| Molecular Formula | C₇H₅BrF₂ | [4][5][6] |

| Molecular Weight | 207.02 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.628 g/mL at 25 °C | [4][5][7] |

| Refractive Index (n²⁰/D) | 1.527 - 1.529 | [4][8] |

| Flash Point | 90 °C (194 °F) - closed cup | [4][7][9] |

| Purity (typical) | ≥98% | [4] |

| Synonyms | α-Bromo-2,3-difluorotoluene | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound relies on the free-radical bromination of the corresponding toluene derivative, 2,3-difluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Underlying Principle: Free-Radical Halogenation

Free-radical halogenation proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination.[10]

-

Initiation: A radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN), induces the homolytic cleavage of a bromine source (e.g., Br₂ or N-bromosuccinimide) to generate bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,3-difluorotoluene. This is the rate-determining step and is highly selective for the benzylic position because the resulting 2,3-difluorobenzyl radical is stabilized by resonance with the aromatic ring. This benzyl radical then reacts with another molecule of the bromine source to form the product, this compound, and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when two radicals combine.

A common and effective laboratory and industrial method employs N-bromosuccinimide (NBS) as the bromine source and AIBN or benzoyl peroxide as the radical initiator in a non-polar solvent like carbon tetrachloride or cyclohexane. An alternative, greener approach utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions, which avoids costly reagents and simplifies workup.[11]

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by its reactivity as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group (-CH₂Br) is electron-deficient and readily attacked by a wide range of nucleophiles.

Nucleophilic Substitution (Sₙ2 Mechanism)

The reaction typically proceeds via a concerted, bimolecular Sₙ2 mechanism.[12] In this pathway, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. This "backside attack" leads to a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

Key factors favoring the Sₙ2 pathway for this primary benzylic bromide include:

-

Steric Accessibility: The primary nature of the electrophilic carbon minimizes steric hindrance, allowing easy access for the nucleophile.

-

Good Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, facilitating the reaction.

-

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[13]

Application in Drug Discovery: Synthesis of CXCR2 Antagonists

A compelling application of this compound is in the synthesis of antagonists for the human chemokine receptor CXCR2.[3] Upregulated CXCR2 signaling is implicated in numerous inflammatory diseases, autoimmune disorders, and cancers, making it a significant therapeutic target.[3][14] The 2,3-difluorobenzyl moiety is incorporated into lead compounds to enhance binding affinity and optimize pharmacokinetic properties.[15]

Exemplary Protocol: N-Alkylation of a Pyrido[3,4-d]pyrimidine Core

The following protocol is adapted from the synthesis of a potent CXCR2 antagonist, demonstrating a typical Sₙ2 reaction with a nitrogen nucleophile.[3]

Reaction Scheme: (Self-created image representing the reaction described in the protocol)

Materials:

-

2-Mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.)

-

Potassium carbonate (K₂CO₃) (2.00 eq.)

-

This compound (1.00 eq.)

-

Dry Dimethylformamide (DMF)

Step-by-Step Methodology:

-

To a solution of 2-mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.) in dry DMF, add potassium carbonate (2.00 eq.).

-

Causality: K₂CO₃ is a mild inorganic base used to deprotonate the thiol group, generating a more potent thiolate nucleophile. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.

-

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.00 eq.) in dry DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1 hour.

-

Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

-

Upon completion, concentrate the reaction mixture in vacuo to remove the DMF.

-

Add water to the residue. The desired product, being organic and less soluble, will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration.

-

Wash the solid sequentially with water, methanol (MeOH), and diethyl ether (Et₂O) to remove residual salts and impurities.

-

Dry the final product under vacuum to afford the 2-((2,3-difluorobenzyl)thio)pyrido[3,4-d]pyrimidin-4(3H)-one as a solid.[3] This reported procedure achieved a 92% yield.[3]

Safety, Handling, and Storage

This compound is a corrosive and combustible liquid that requires careful handling in a laboratory setting.

Hazard Identification:

-

GHS Classification: Skin Corrosion/Irritation, Category 1B.[4][5][9]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[4][5][9]

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[4]

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[4]

-

Long-term storage at 2-8°C is recommended.[8]

Conclusion

This compound is a high-value, versatile building block whose utility is firmly established in modern organic synthesis, particularly within drug discovery programs. Its straightforward synthesis via free-radical bromination and its predictable reactivity in Sₙ2 reactions make it an efficient tool for installing the 2,3-difluorobenzyl group. As demonstrated in the synthesis of CXCR2 antagonists, this moiety can be critical for achieving high potency and desirable drug-like properties. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to leverage this powerful reagent to its full potential in the creation of novel and impactful molecules.

References

- This compound: A Key Building Block for Fluorinated Compound Synthesis. Vertex AI Search.

- The Versatility of Fluorinated Intermediates: Focusing on this compound. NINGBO INNO PHARMCHEM CO.,LTD.

-

Geudens, N., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 . Molecules, 28(5), 2084. [Link]

- Preparation method of 2,6-difluorobenzyl bromide.

-

N-bromosuccinimide – Knowledge and References . Taylor & Francis. [Link]

-

What are the new molecules for CXCR2 antagonists? . Patsnap Synapse. [Link]

-

An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base . ResearchGate. [Link]

-

Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart. [Link]

-

Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy . RSC Advances, 4, 18229. [Link]

-

Alkylation of Amines (Sucks!) . Master Organic Chemistry. [Link]

-

2-(Bromomethyl)-1,3-difluorobenzene . PubChem. [Link]

-

Free-radical halogenation . Wikipedia. [Link]

-

Chapter 3 Reactions of Nucleophiles and Bases . University of Kentucky. [Link]

-

Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation . Journal of Molecular Modeling, 30(4), 101. [Link]

-

Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination . ResearchGate. [Link]

-

SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL . Progressive Academic Publishing. [Link]

-

Mattedi, G. (2020). Investigation of Ligand Selectivity and Activation Dynamics of G Protein-Coupled Receptors Using Enhanced Sampling Simulations . UCL Discovery. [Link]

-

Hillier, C., et al. (2023). Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 . Journal of Medicinal Chemistry. [Link]

-

Fluoroalkyl alpha side chain containing 3,4-diamino-cyclobutenediones as potent and orally bioavailable CXCR2-CXCR1 dual antagonists . ChEMBL. [Link]

-

This compound . Advent Chembio. [Link]

-

Pentafluorobenzyl bromide . PubChem. [Link]

-

Citations, reviews . Slovak Academy of Sciences. [Link]

-

Senolytic drug discovery and mechanisms of action in BRAF-V600E oncogene-induced senescence . ResearchGate. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. CAS:113211-94-2, 2,3-二氟溴苄-毕得医药 [bidepharm.com]

- 3. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2,3-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. | Advent [adventchembio.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 113211-94-2 this compound AKSci N577 [aksci.com]

- 9. This compound 98 113211-94-2 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 12. 113211-94-2|this compound|BLD Pharm [bldpharm.com]

- 13. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are the new molecules for CXCR2 antagonists? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluorobenzyl Bromide

Introduction: The Strategic Importance of 2,3-Difluorobenzyl Bromide

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agrochemical development.[1] Fluorine's high electronegativity and small atomic size can dramatically alter a compound's physical and chemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[2] Within the arsenal of fluorinated building blocks, this compound (CAS No. 113211-94-2) emerges as a particularly valuable intermediate.[1] Its unique 1,2,3-substitution pattern on the aromatic ring offers a distinct electronic and steric profile compared to other isomers.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and analytical practices. It is intended for researchers and development scientists who require a practical, in-depth understanding of this key synthetic intermediate. The reactivity of the benzylic bromide makes it an excellent electrophile for nucleophilic substitution, allowing for the facile introduction of the 2,3-difluorobenzyl moiety into a wide array of molecular scaffolds.[3][4] This versatility has led to its use in the development of novel pharmaceuticals, such as kinase inhibitors and antiviral agents, as well as advanced agrochemicals and materials.[4][5]

Part 1: Synthesis Methodology

The most direct and industrially scalable synthesis of this compound involves the side-chain bromination of 2,3-Difluorotoluene. This transformation is a classic example of a free-radical halogenation reaction, which selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

Synthetic Workflow Overview

The synthesis proceeds from the commercially available starting material, 2,3-Difluorotoluene, to the final product through a single-step radical bromination, followed by a standard aqueous work-up and purification.

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Free-Radical Chain Bromination

The side-chain bromination of toluene derivatives proceeds via a free-radical chain mechanism.[6] N-Bromosuccinimide (NBS) is the preferred brominating agent for this reaction, as it maintains a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which suppresses competing electrophilic aromatic substitution on the benzene ring.[7] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light.[8]

The mechanism consists of three key stages: initiation, propagation, and termination.[9]

Caption: The three stages of the free-radical bromination mechanism.

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals react with trace amounts of HBr present to generate the key bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2,3-difluorotoluene. This is the rate-determining step and selectively forms the resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the product, this compound, and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard methods for benzylic bromination.[10][11]

Reagents & Equipment:

-

2,3-Difluorotoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Separatory funnel, standard glassware

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Difluorotoluene (1.0 eq) and carbon tetrachloride (approx. 2-3 mL per mmol of toluene).

-

Addition of Reagents: Add N-Bromosuccinimide (1.05-1.1 eq). The slight excess ensures complete consumption of the starting material. Finally, add the radical initiator, AIBN (0.02-0.05 eq).

-

Causality: Using a stoichiometric amount of NBS provides the bromine source. A catalytic amount of AIBN is sufficient to initiate the chain reaction. CCl₄ is a classic solvent for radical reactions due to its inertness.[10]

-

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. If using a UV lamp, position it close to the flask. Monitor the reaction progress by GC or TLC. The reaction is typically complete when the solid succinimide (a byproduct, less dense than CCl₄) is observed floating at the surface.

-

Work-up: a. Cool the reaction mixture to room temperature, then cool further in an ice bath. b. Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄. c. Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium bisulfite (to quench any remaining bromine), water, and brine.

-

Self-Validation: The disappearance of the orange/brown bromine color upon washing with sodium bisulfite confirms the quenching of the excess brominating agent.

-

-

Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation. b. The crude product is a pale yellow oil. Purify by vacuum distillation to obtain this compound as a clear, colorless to light yellow liquid.[3]

Safety and Handling

This compound is a corrosive and lachrymatory substance.[12] All manipulations must be performed in a well-ventilated chemical fume hood.

-

Hazards: Causes severe skin burns and eye damage (H314). It is a lachrymator, causing irritation and tearing.[12] Combustible liquid.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents and bases.[14]

-

Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[14]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[12] For eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention in all cases of exposure.

Part 2: Characterization and Data Analysis

Confirming the identity and purity of the synthesized this compound is achieved through a combination of physical measurements and spectroscopic analysis.

Characterization Workflow

Caption: Logical workflow for the analytical characterization of the product.

Physical Properties

The following table summarizes key physical properties of this compound.

| Property | Value | Source |

| CAS Number | 113211-94-2 | |

| Molecular Formula | C₇H₅BrF₂ | |

| Molecular Weight | 207.02 g/mol | |

| Appearance | Colorless to light yellow liquid | [3][15] |

| Density | 1.628 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.528 | |

| Flash Point | 90 °C (194 °F) - closed cup |

Spectroscopic Data Interpretation

¹H NMR Spectroscopy Proton NMR is used to confirm the structure by showing the chemical environment of the hydrogen atoms.[16]

-

Benzylic Protons (-CH₂Br): A singlet is expected around δ 4.5-4.7 ppm . This signal is deshielded due to the adjacent electronegative bromine atom and the aromatic ring.

-

Aromatic Protons (-C₆H₃-): Three protons are expected in the aromatic region, typically between δ 7.0-7.5 ppm . Due to the fluorine atoms, these protons will exhibit complex splitting patterns (multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR Spectroscopy Carbon NMR provides information about the carbon skeleton.[16] A key feature will be the carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and adjacent carbons into doublets or doublet of doublets.

-

Benzylic Carbon (-CH₂Br): Expected around δ 30-35 ppm .

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-155 ppm ).

-

The two carbons directly bonded to fluorine (C-2, C-3) will show large one-bond C-F coupling constants (¹JCF ≈ 245-255 Hz) and will appear as doublets.

-

Other aromatic carbons will show smaller two- or three-bond C-F couplings.

-

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.[17]

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic C-H bonds |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1280 | C-F stretch | Strong absorption characteristic of aryl fluorides |

| 600-500 | C-Br stretch | Characteristic of alkyl bromides[17] |

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and can confirm the elemental composition.

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z 206 (for C₇H₅⁷⁹BrF₂) and m/z 208 (for C₇H₅⁸¹BrF₂).[18][19] This isotopic signature is definitive for a monobrominated compound.

-

Fragmentation: A prominent fragment will be the loss of the bromine atom, resulting in the [M-Br]⁺ peak at m/z 127 (the 2,3-difluorobenzyl cation).

Conclusion

This compound is a valuable synthetic building block whose preparation is readily achievable through the free-radical side-chain bromination of 2,3-Difluorotoluene. The use of N-bromosuccinimide and a radical initiator provides a selective and efficient method for this transformation. A robust characterization protocol employing NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of the product's identity and purity, with the characteristic 1:1 isotopic pattern in the mass spectrum serving as a definitive marker. Adherence to strict safety protocols is paramount due to the corrosive and lachrymatory nature of the compound. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and verify this important chemical intermediate for applications in drug discovery and materials science.

References

- Quantum Catalyst AI. This compound: A Key Building Block for Fluorinated Compound Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlhtDfYY1MRvrnWQ6MY-g61FxJtmJwEk1qwrp7SBvx59SYowFFdSbWzVN3K_00hywu8MJIPH6Zbo8TwMgHpY5Nlxt29zwe5EcIbimQJPfr0swCydFiqiqxsGSTB6PCk6xv0xQiJvVncjge9b-2KKiid1Gcbe39CmQkCwdWRMeQFdPQQDTDVwz_Cmb4nNRMXsOzzzKCVtjK3Y-E4ZZ5L80WssuGRqmF7ee0TN3DOh7iymytwodyTXOJPbyim_i6KIiS]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Fluorinated Intermediates: Focusing on this compound. [URL: https://vertexaisearch.cloud.google.

- Chem-Impex. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpMGTzbKXbev-Y_JtZF5bXcf-Ut6LBiJzHoT2ncWt1hXWoQW5ltCaxT3XMfckmCKWwU6ocxD6thKTbUI1EgM1YsPTMpSHAX9BTxsk_GqOIwXdU1TK1Ae7ksZ-drucLg5t_YA==]

- ChemicalBook. (2022). Synthesis and Application of 2,3-Difluorobromobenzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnoMphC3YdOK3urc2pZppvudlAAQ2_jXz5j5JZIjJjIDXEx8dJa81roxyDe4Y5e6m8yWLa3joEglE2nlTTVfcDZZ7Hid8mLvenLge_uxwR81KWsY3l92n0OqbcompYhKzbDhiiYvpg3HnhujzF97GRtaMQfZ9aweA9zqb2a2QZGojJR_k2FQlMaxPasAKQZaYbaP317xIVoQ==]

- Pharmaceutical R&D. (2025). The Role of this compound in Pharmaceutical R&D. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8WKXEE0-cnFtYIOttGeeDwBVYgzplLbL9uEXnCl6AI4w6nvtY2Tj64TqSCOMD4RJ9yOWk3bODaI9xZxH2Tb6n5lOXvEvW9DF5WJMas7MPXfjSmaVdmvbUaG4Hv4XRzI70bj92WlM247rRdOY-ysCqF8JXj-eiW0iZ-K62gac93CKpA5TG0kOMIDcu6AvB0f2QDI0Q1oH3SPeqqzr38xTSqBUZN2HphXvoaA==]

- Sigma-Aldrich. This compound 98. [Product Page for 265314]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGozSHBKU2lTme55IvVWV6PMGGwdgRVtAlssDYYprra3cxAmlwR1cAiWMwb0nZdGQig30U2TwMgsXtpEsMhonu3WQeFjpXwyn72HkB-BBJvaLJjyr1IK4UanbdFxLKPKf_0YMgjH6HKzmL7ovkZgqKKZfPo]

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2,6-Difluorobenzyl bromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5wkObja1E5HEDiYzBLvQhSh2ZaOm2OFbbllttqksa2wAbKfl6AlsQ7ZwWozQwGpP0oy8TefIJFL9Pn1eD-lSSEn5eWwKq2r261SqrCmEq5jZyQDbpNWOGrb1sVGeVREereP2f4OXLbXG2UVJ3TM5UUjCfNwuXG_nkb7qGz9ukk2otqDEIjzCCnpgXcGPUipAznl4HI4M0jzb9LpUaQctZR9hrSKR-DAQTcdomz8zCYIKIh8R7A8EdWpgVmda7KeDgGMip7vqMnwnL4FQ=]

- Fisher Scientific. (2009). SAFETY DATA SHEET - 3,5-Difluorobenzyl bromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVFFgftM3wZ95Ll3tDAPB4WLja0gP1JGdvwjEd1IYIaVPkJE_IyIcHwc4Vk3eiQMg8LjsIVfQYJsdNvc1NzVdsGs5Q9h8DeZZYQHMPLiDyEsvm-PgBc7-pBaYqXN2pmrUc85Cu1mECFxd73DLBEXjvepv_LEP2KBFsmPltbuqpNtHu69kaQYb0AFIjyd2lfnEhGjQufHHI4Hg_FJ8nrkJcKihhL7L25pqs-ZFmxS6nQeTynOSKE1ORK0qu1jbkGH_haNys23wk4lcG9G1ME7cuZS8r6KYLpT8=]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWwjd9DGY6oHM1mxnsRwJfkPtPJrqTACp43sg7R3pQFRvSMuUiVGul9-nKNLQNXQRtl70lqp4ZdSR5ZHRSFcCbWuE-xLX0AFrT4KNQrOjOgBL50YGHr6nheaQuQirKsFdzIGmbVAu5T-ZebFnEZu1HFUVLPQoDWR2d0fbtjzWH0WtxhxxHAcNbnXLSNMlWB2ozeh4InHUtHFfABliROFQ3DPaG3cWuDawnht0ZSm4bxZ6QvhC0HZpmb3OKJeQrIeRIX3IdqwLKX8gJY2s=]

- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,5-Difluorobenzyl Bromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Kgif_6ZGwwXcyJOxpcysgHYjrImU8nLY9r0-3rgyQMtMyom-NVvc4ifEeWXrioCIXwPUA1veoUawTa1uusXVxd6lnlUsVTuxIg7hjfBU9cWOFJcreFnKnHDxjkShnLchPNNAygpDVapChmrTvJrj]

- Wiley-VCH. (2007). Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVNwvYSb5FDuAcA8BXnUFpfPAFytf6aqkjCUN0EGg4ISeW7mIi-1n2GMXAYD3jY53SfwAzlJaL7ocRXhagFlRuSA1dj0UKuXhFoJEhIvcVOgLCfqS0RYW2-CaKpdv3-qkynmxFLrU9qMBTv_bKCTbbm6PkQ9g=]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with this compound: A Supplier's Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQd4N5sBQESfVBbsh4Z9pR7ORVNP-BSBTZs9QW8ZXT4RlqSozJQGDb4s-FbWjv9EzsC_HWWLTMT1Bi5_Ievg5HQzs3je21gB6LvvIVa_o6ULN3lfpXyMzImD6ZQtqQIZOD0TsaTNgI1AHI2y279zsFSGIiHzOxS8qf9gBykMvCEQbfs0VC0bGqM-mOHPnIYpG2868m1jMnp8xSg6tGQPaDKjAKVJrEszRC2R7uinpst-wrkIHfgB9vhKWFlQ6Stm5Vw8irpg5O]

- Supporting Information. † 1H-NMR and 13C-NMR Spectra. [URL: https://vertexaisearch.cloud.google.

- Huh, C. S. (2023). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. European Journal of Pure and Applied Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRdUeC_DEFKSRMBr4YufLcqmnkyjKzQCgBt160vr1WCtLZlcI7xXKG4B6ChSWkP2yBOkEHcyLQzmmpGvYIX5Z_WNQslfhG0iWWZ2ULJDrK3vNebmt8rWT0z2c4UOj9HtMsLNUIWfQHQULVkh4GJ8MY-cswXc2PaPY6Yv_Vz3SPGIelK2-6D6CQxX7wGFWKGkcJAk-hWNqTYlVi6Z6lUyS_9zuDv0Sge38O4yEOAvHEJQRhbbff]

- BYJU'S. Mechanism of Free Radical Bromination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm2VTmSpfHs56f7s7oZ5SqSLBsBgwROokpoo1PsGuFkm_Ps1fwpFUp8x40gmAQY1D13AEOvfqg2am0ycTwChOrfqCZ6wm5RSLvDWvyM0MDfcikhC13rIYcv9bggBgnSIUX5mgrFsULHea2]

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_OZpfyDR0rKEdqn-qkiItpRJvWi1KE5rMz6lEbegqS3g5Z2SEO8IQLTJXKR4Bj2wFYrOGAZJT47F76Mywi60zRH-HQdRe1aQMQy3c_moibMdTguDZvfj5IsuY22pBgkckwCs=]

- University of Colorado Boulder. Infrared Spectroscopy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnx99Bkv3oD0oX0oxfpQ5_Reo9dbDhR1wkHyvnUAPVyJ5flaXkNP0JEmPeq9_4ON7Lhr2mQPxEi82tSlDWdhHNCzOIC6cLYGpMXlYoSdXqXTp1_DUt6dod7i4tCqi8IlwV-9PYNYgbiQUTVslJw4Fj6AqnkXaX7uX8E2cNjOY8L5AEkxAg]

- de Graaf, R. A., et al. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWKsoxnG0Tc363Vm_6eguBKigf_Fv1aJzuscDX1cR1FLKduQdconF8PaH4hofiexrjnbT5-5LvCq6Gp0und04c4logfHDlSMXSf3mE0r0cvYWvfczfLfHsWpdEBrMhwbvfoadnSQqTa8W6mg==]

- Wikipedia. Free-radical halogenation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELJCJIMlLyn-RVZFFs4G1Owwj2nZqLK74R7O2dOn248mmvRZ7J0zJTzOlkEZGtFHZxBERjnh7d225h7BEhVyAsuIuuPPAlw8F8yLZju5YMr2RSCP7suAiZjEivBm6Z-PAW32tk0vl_s0318cYa3sXtKA==]

- Noel, M., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Electrochimica Acta. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQx_qmOQNZ53oD6xTO94qg_3kYAoZipkYGCYrZzhuVT-FlDunE-FaT-a8qTBja0fJoeexQl8kX4pxX940v3MJoTlsHOaLPkHPvDypSYIp8rjPO39oQ1uZP-55eLz6rJ7YuNgKto8bY]

- Chemistry LibreTexts. (2025). 2.7 Mass Spectrometry of Some Common Functional Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHroLCUuD1Z3-JeWZlAeE4pBvQ9tSoQwxuoZEmE0lIa2CO5G3SM33nR-LIkRt2IhhAL0VttqhbDhmEHZJw35eOxdQxmKG3ENsOqJAgPzoY9cdN4rzYH92-LLpNX4oBMPD3hY6R9Jr17gO4G8MoWcMdIvGo07bqBlrJegyZavOteYr2pzixPd8gcTOumarHenyXE49RHK94V93BQoAvShB1w2DwCBUGXi6xCZzC9z64voWtvoQHfAgS50wARBqLdj0vce-lh-Pf6kC6Jamqn7U29Jd7ov8-EQ3Q1dF_bojQHe6daGYfW2dGWYrYCcQ==]

- Chad's Prep. (2020). 10.2 The Free Radical Halogenation Mechanism. YouTube. [URL: https://www.chadsprep.com/organic-chemistry-youtube]

- University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU0SWXtkSlD8IOKNp5dQwu4Ech3sGLriBrEpmYlQMxCexS-Gemcwr2kB1ALEllYA5CiNM3LI8mEtitzBjWXHU24X73CJ9006_sgIHfWD9IXT_KqpZ2pWC8WZnH8Gzg8CZO0hWSLeTX2aOYyL76tkeEmG-tzGmdSpWsrL_H1v55Eb_dMYBug_bq_vJMH1CruPty3fBUnTnskUlOY_0l7V49BvDiZv-ujuG_p_w=]

- Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESPauNgmD_nbQ2rQnObZJoy9_mC2nYwtJu4iX4hkvvcMBt19b7gWdVf39sUxS6Rgu733wjcN29dLClgUUS7jGEfwDP_lMzdVkfQsd10vLicvdDcz7enIHLrRznzVFFH643s41IpTE2GLKWW7uq-niMVci8Qjcqb03B_ubQpVZ1fk9ch09OXwTgFoFnwVSkOqu6p2SzaAMrBoaqHi4iQ3RXGMH2hXoKNqByGBT6NvcR39UdYk3m8BY0Jb0019EpTfb0NwHA4X33p9iJUEQJu9b7AYiu63aydUxwbBsyDCx4sSBK6xI6AII9Eb1On9coV3DHwQ-Wqm85RewU8DXTl8GdaYoKAQOu6K9jCHBSzmd3aeEmmAAi2CVYL5nxTwAa8_5NWIt-Gi-8eWjxIju4ASE=]

- TCI AMERICA. This compound. [Product Page for D4320]. [URL: https://www.tcichemicals.com/US/en/p/D4320]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. krc.cecri.res.in [krc.cecri.res.in]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound | 113211-94-2 | TCI AMERICA [tcichemicals.com]

- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

2,3-Difluorobenzyl bromide chemical structure and IUPAC name

An In-Depth Technical Guide to 2,3-Difluorobenzyl Bromide: Structure, Synthesis, and Applications

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorine's unique size and high electronegativity can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated building blocks, this compound (CAS No: 113211-94-2) has emerged as a critical and versatile intermediate. Its distinct substitution pattern offers a powerful tool for chemists to introduce the 2,3-difluorobenzyl moiety, unlocking enhanced properties in target molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity and properties to its synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Chemical Identity and Properties

A precise understanding of a reagent's properties is fundamental to its effective application. This section details the nomenclature, structure, and key physicochemical characteristics of this compound.

Nomenclature and Structure

-

Systematic IUPAC Name : 1-(Bromomethyl)-2,3-difluorobenzene

-

Common Name : this compound

-

Synonym : α-Bromo-2,3-difluorotoluene[1]

-

CAS Number : 113211-94-2[1]

-

Molecular Formula : C₇H₅BrF₂

-

Molecular Weight : 207.02 g/mol

Chemical Structure

The structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, and a bromomethyl group at position 1. The benzylic bromine is a highly effective leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions.

Caption: Chemical structure of 1-(Bromomethyl)-2,3-difluorobenzene.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are critical for planning reactions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Form | Liquid | |

| Density | 1.628 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.528 | |

| Flash Point | 90 °C (194.0 °F) - closed cup | |

| Purity | >98.0% (GC) | [1] |

Synthesis and Mechanistic Considerations

This compound is typically synthesized via the free-radical bromination of 2,3-difluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

General Synthetic Pathway: Free-Radical Bromination

The transformation involves three key stages: initiation, propagation, and termination. Initiation is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or photochemically with UV light. The propagation steps involve the abstraction of a benzylic hydrogen by a bromine radical, followed by the reaction of the resulting benzyl radical with molecular bromine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Objective: To synthesize this compound from 2,3-difluorotoluene via free-radical bromination.

Materials:

-

2,3-Difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluorotoluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Causality: NBS serves as the bromine source, providing a low, steady concentration of Br₂. AIBN is a thermal initiator that generates radicals upon heating, starting the chain reaction.

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by GC or TLC to track the consumption of the starting material. Causality: Heating provides the energy to initiate the radical chain reaction and maintain its propagation.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any trace HBr), saturated Na₂S₂O₃ solution (to quench any remaining Br₂), and finally with brine. Causality: These washing steps are critical for removing acidic byproducts and excess bromine, simplifying the final purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless to light-yellow liquid.

Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Development

The reactivity of the benzylic bromide and the unique properties imparted by the difluorophenyl ring make this compound a valuable intermediate in several high-value research areas.

-

Pharmaceutical Drug Discovery : A primary application is in medicinal chemistry to synthesize drug candidates with improved pharmacokinetic profiles. The introduction of fluorine can block metabolic pathways, increase cell membrane permeability, and enhance binding affinity to target proteins. For instance, this compound has been utilized in the synthesis of novel chemokine antagonists.

-

Agrochemical Innovation : In the development of new pesticides and herbicides, fluorination can lead to compounds with greater potency, stability, and selectivity. This allows for lower application rates and potentially reduced environmental impact.

-

Material Science : While less common, the 2,3-difluorobenzyl group can be incorporated into polymers or specialty materials. The fluorine atoms can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires strict safety protocols.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1] |

| Combustible Liquid | GHS07 (Exclamation Mark) | Warning | H227: Combustible liquid.[1] |

Note: This compound is also a lachrymator, causing irritation and tearing of the eyes.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection : If there is a risk of inhalation, use a respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK).

-

-

Handling Advice : Avoid contact with skin, eyes, and clothing.[1] Keep away from heat, sparks, and open flames.[1]

Emergency Procedures

-

In case of Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It should be stored in a designated corrosives area.[1]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical research, agrochemical synthesis, and material science. Its strategic importance lies in its ability to efficiently introduce a 2,3-difluorobenzyl moiety, a structural motif known to confer beneficial properties such as enhanced metabolic stability and binding affinity. A thorough understanding of its chemical properties, synthetic routes, and stringent safety requirements is paramount for its effective and safe utilization. As research continues to push the boundaries of molecular design, the role of specialized building blocks like this compound will undoubtedly continue to expand.

References

-

PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Huh, C. S. (2023). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. European Journal of Pure and Applied Chemistry, 10(1). Progressive Academic Publishing.

-

Matrix Fine Chemicals. (n.d.). 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2. Retrieved from [Link]

-

Huh, C. S. (2023). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Progressive Academic Publishing. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 1-(bromomethyl)-3-fluoro-. Substance Registry Services. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

Sources

solubility and stability of 2,3-Difluorobenzyl bromide

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Difluorobenzyl Bromide

Abstract

This compound (CAS No. 113211-94-2) is a critical fluorinated building block utilized extensively in the synthesis of advanced compounds for the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of the 2,3-difluorobenzyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, reaction optimization, and formulation development. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of this compound, offering field-proven insights and detailed experimental protocols for its practical application by researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity and small atomic size can profoundly alter the physicochemical and biological properties of a compound.[1][2] this compound serves as a versatile reagent for introducing the difluorobenzyl group, a structural element often associated with improved pharmacokinetic profiles in drug candidates and enhanced efficacy in crop protection agents.[1][2]

Successful utilization of this reagent, however, is critically dependent on its behavior in various solvent systems and its robustness under different chemical and physical conditions. Issues such as poor solubility can lead to low reaction yields and reproducibility challenges, while unforeseen instability can result in the formation of impurities and loss of starting material. This document serves as a senior-level technical resource, elucidating the core principles of this compound's solubility and stability and providing actionable protocols for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These data are essential for safe handling and for planning experimental work.

| Property | Value | Reference(s) |

| CAS Number | 113211-94-2 | [3][4] |

| Molecular Formula | C₇H₅BrF₂ | [3][4] |

| Molecular Weight | 207.02 g/mol | [4] |

| Appearance | Clear Liquid | [3] |

| Density | ~1.628 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | ~1.528 | [4] |

| Flash Point | 90 °C (194 °F) - closed cup | [4] |

| Hazard Class | Corrosive (Skin Corr. 1B) | [4] |

| Key Hazards | Causes severe skin burns and eye damage; Lachrymator | [3][4] |

Solubility Profile

Theoretical Assessment & Practical Considerations

The molecular structure of this compound—an aromatic ring with a bromomethyl group—suggests it is a relatively non-polar, lipophilic compound. The presence of two electronegative fluorine atoms and the bromine atom introduces some polarity, but overall, high solubility is expected in common organic solvents and poor solubility is anticipated in aqueous media.

-

Aprotic Solvents: High miscibility is expected in solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl Ether, and Toluene due to favorable van der Waals interactions.

-

Polar Aprotic Solvents: Good solubility is likely in solvents such as Acetonitrile, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO), which are capable of solvating the polar regions of the molecule.

-

Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is expected to be moderate to good. However, as discussed in the stability section, these solvents can act as nucleophiles, potentially leading to solvolysis over time.

-

Aqueous Solubility: Very low solubility is predicted in water. This is critical for workup procedures, as the compound will preferentially partition into an organic extraction solvent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method (OECD Guideline 105). This protocol is designed to provide a definitive solubility value in a given solvent at a specific temperature.

Causality of Experimental Choices:

-

Equilibration Time: A 24-72 hour agitation period is chosen to ensure the system reaches true thermodynamic equilibrium, moving beyond faster but less accurate kinetic solubility measurements.

-

Temperature Control: A constant temperature water bath is critical as solubility is highly temperature-dependent.

-

Excess Solute: The use of excess solid/liquid ensures that a saturated solution is formed.

-

Phase Separation: Centrifugation and filtration are essential to remove all undissolved micro-droplets, which would otherwise artificially inflate the measured concentration.

-

Quantification Method: HPLC with UV detection is a specific and sensitive method for quantifying the concentration of the analyte in the saturated solution. A pre-validated calibration curve is required for accuracy.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a glass vial.

-

Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours. A preliminary experiment should confirm that equilibrium is reached within this timeframe (i.e., concentrations measured at 24h and 48h are identical).

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let coarse material settle.

-

Clarification: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Alternatively, centrifuge the sample at high speed (>10,000 x g) for 15 minutes and sample the supernatant.

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these samples, along with a standard calibration curve of this compound, using a validated HPLC-UV method.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve. The solubility is expressed in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is governed by its inherent reactivity as a benzylic halide. While the bulk material is listed as "stable" under proper storage conditions, it is susceptible to degradation under specific environmental stresses.[3]

Chemical Stability & Reactivity

The primary degradation pathway for this compound is nucleophilic substitution. Benzylic halides are highly reactive towards nucleophiles due to the ability of the benzene ring to stabilize the transition state in an Sₙ2 reaction or the resulting carbocation in an Sₙ1 reaction.[5]

-

Hydrolysis: The compound will react with water, a weak nucleophile, to undergo hydrolysis, forming 2,3-difluorobenzyl alcohol and hydrobromic acid. This reaction may be slow in neutral water but can be accelerated by changes in pH. Alkyl bromides are generally susceptible to hydrolysis.[6]

-

Reaction with Bases: Strong bases are incompatible and will promote rapid decomposition, either through substitution to form the alcohol or elimination reactions if sterically hindered.[3][7]

-

Reaction with Other Nucleophiles: It will readily react with a wide range of nucleophiles, including amines, thiols, and cyanides. This high reactivity is precisely why it is a valuable synthetic building block.[8][9]

-

Oxidation: The compound is incompatible with strong oxidizing agents.[3][7]

Caption: Key nucleophilic degradation pathways for this compound.

Thermal & Photochemical Stability

-

Thermal Decomposition: Upon heating, particularly near or above its flash point, decomposition can occur. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[3][7] The thermal decomposition of brominated compounds is a complex process that can generate a variety of products.[10][11]

-

Photochemical Stability: Like many benzyl halides, this compound may be sensitive to light, particularly UV radiation. Absorption of light can lead to homolytic cleavage of the weak carbon-bromine bond, generating a stable 2,3-difluorobenzyl radical and a bromine radical.[12] These highly reactive species can initiate further degradation reactions. For this reason, storage in amber or opaque containers is advisable.

Recommended Storage & Handling

Based on its reactivity and safety profile, the following storage and handling procedures are mandatory:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, designated as a corrosives area.[3][7] Keep away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents and strong bases.[3][7]

-

Handling: Use only in a chemical fume hood or a closed system with appropriate exhaust ventilation.[3][7] Wear comprehensive personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[4] Do not breathe mist, vapors, or spray.[3][7]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and degradation pathways, which is critical for developing stability-indicating analytical methods.

Causality of Experimental Choices:

-

Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to simulate the harsh environments a compound might encounter during synthesis, purification, formulation, and storage. They represent the primary chemical and physical degradation pathways.

-

Time Points: Multiple time points allow for the observation of degradation kinetics (i.e., how fast the compound degrades).

-

Control Sample: The "time zero" and unstressed control samples are crucial baselines to distinguish degradation from simple experimental variability.

-

HPLC with DAD/MS: High-Performance Liquid Chromatography (HPLC) is the standard for separating the parent compound from its degradation products. A Diode-Array Detector (DAD) provides UV spectra to help identify chromophorically similar compounds, while Mass Spectrometry (MS) provides mass information, which is invaluable for structural elucidation of the unknown degradants.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 2M HCl to achieve a final concentration of 1M HCl. Heat at 60 °C.

-

Base Hydrolysis: Add an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Keep at room temperature.

-

Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal: Heat a vial of the stock solution at 80 °C.

-

Photolytic: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in foil.

-

-

Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Immediately quench the reactions to prevent further degradation before analysis. For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Analysis: Dilute all samples to an appropriate concentration and analyze using a validated, stability-indicating HPLC-DAD-MS method.

-

Data Interpretation: Calculate the percentage of the parent compound remaining and identify the major degradation products by comparing retention times, UV spectra, and mass-to-charge ratios with the control sample.

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its solubility profile is characteristic of a lipophilic organic halide, displaying good solubility in a range of organic solvents but poor solubility in water. The compound's stability is primarily dictated by its susceptibility to nucleophilic attack, leading to hydrolysis and reactions with other nucleophiles. It is also sensitive to strong bases, high temperatures, and potentially UV light. Adherence to strict storage and handling protocols is essential to maintain its integrity and ensure user safety. The experimental methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the , enabling its confident and effective application in chemical synthesis and development.

References

- Vertex AI Search. (n.d.). This compound: A Key Building Block for Fluorinated Compound Synthesis.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - this compound.

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.

- Journal of the Korean Chemical Society. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES IN THE Sₙ2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 4). The Versatility of Fluorinated Intermediates: Focusing on this compound.

- Journal of the Chemical Society D: Chemical Communications. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.

- Sigma-Aldrich. (n.d.). This compound 98 113211-94-2.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Fluorobenzyl bromide.

- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.

- TCI AMERICA. (n.d.). This compound | 113211-94-2.

- Fisher Scientific. (2024, March 18). SAFETY DATA SHEET - 2,6-Difluorobenzyl bromide.

- ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

- Santa Cruz Biotechnology. (n.d.). Benzyl bromide.

- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.

- AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

- Sigma-Aldrich. (n.d.). This compound 98 113211-94-2.

- Progressive Academic Publishing. (n.d.). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,6-Difluorobenzyl Bromide | 85118-00-9.

- ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.

- ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 2,3-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 11. Research Portal [researchportal.murdoch.edu.au]

- 12. idpublications.org [idpublications.org]

A Comprehensive Technical Guide to the Safe Handling of 2,3-Difluorobenzyl Bromide for Research and Development Professionals

Introduction: 2,3-Difluorobenzyl bromide is a substituted aromatic compound widely utilized as a key building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its utility in creating complex molecular architectures is significant. However, its chemical reactivity also presents considerable hazards, including severe corrosivity and lachrymatory properties. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, grounded in established safety protocols and technical data. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Section 1: Core Hazard Profile and Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance that poses multiple risks. It is a combustible liquid that causes severe skin burns and eye damage and may be corrosive to metals.[1] Its vapors are also lachrymatory, meaning they are a potent eye irritant that causes tearing.[2][3]

Expert Insight: The primary hazard stems from its reactivity as a benzylic bromide. The bromine atom is a good leaving group, making the compound a potent alkylating agent. This reactivity allows it to readily react with biological nucleophiles, such as water, amines, and thiols found in skin, eyes, and mucous membranes, leading to the formation of hydrobromic acid (HBr) and subsequent chemical burns.[4][5]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] |

| Danger [1] |

| Corrosive to Metals | H290: May be corrosive to metals. |

| Warning |

| Flammable Liquids | H227: Combustible liquid. |

| Warning |

Section 2: Physicochemical Properties

A thorough understanding of a chemical's physical properties is essential for designing safe experiments and storage solutions.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym(s) | α-Bromo-2,3-difluorotoluene | [1] |

| CAS Number | 113211-94-2 | [1] |

| Molecular Formula | C₇H₅BrF₂ | [1] |

| Molecular Weight | 207.02 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.628 g/mL at 25 °C | [1] |

| Flash Point | 90 °C (194 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.528 | [1] |

| Incompatibilities | Strong oxidizing agents, strong bases, moisture | [6][7] |

Expert Insight: The high density of this liquid means that a small volume can represent a significant mass and molar quantity. The flash point of 90°C indicates that while it is not classified as highly flammable, it can be ignited if heated, necessitating the avoidance of ignition sources during handling.[1] The compound is also moisture-sensitive; exposure to water can lead to hydrolysis, releasing corrosive HBr gas.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is non-negotiable when handling this compound.

Primary Engineering Control: The Chemical Fume Hood

Directive: All handling, weighing, and dispensing of this compound must be performed inside a certified chemical fume hood.[7]

Causality: This is a mandatory control for three primary reasons:

-

Inhalation Hazard: The compound's vapors are corrosive and damaging to the entire respiratory tract.[4] A fume hood provides constant exhaust ventilation to capture these vapors at the source.

-

Lachrymatory Effect: Even minute quantities of vapor can cause intense eye irritation and tearing, which can be incapacitating and lead to secondary accidents.[2][3]

-

Containment: In the event of an accidental spill, the fume hood provides primary containment, preventing the spread of the corrosive liquid into the laboratory.

Mandatory Personal Protective Equipment (PPE)

The following PPE provides the final barrier of protection and must be worn at all times when there is any risk of exposure.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[8] Double-gloving is strongly recommended.[9]

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required.[1][6]

-

Causality: Standard safety glasses do not provide adequate protection from splashes or the pervasive, irritating vapors.[8] A face shield protects the entire face from splashes of this highly corrosive material.

-

-

Body Protection: A flame-resistant lab coat, worn over personal clothing, is the minimum requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls should be used.[6] Gowns should be solid-front with tight-fitting cuffs.[8]

-

Respiratory Protection: For situations where fume hood use is not possible or in the case of a large spill, a full-face respirator with a combination organic vapor/acid gas cartridge (e.g., Type ABEK as per EN14387) is necessary.[1][6] Respirator use must be in accordance with a formal respiratory protection program.

Section 4: Standard Operating Protocol for Handling and Dispensing

This protocol provides a self-validating workflow for the routine handling of this compound.

Step 1: Pre-Handling Preparation

-

Don all required PPE as specified in Section 3.

-

Verify that the chemical fume hood is operational (check airflow monitor) and that the sash is at the appropriate working height.

-

Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7]

-

Prepare all necessary glassware, reagents, and spill cleanup materials and place them within the fume hood to minimize movement in and out of the containment area.

-

Place a chemical-absorbent pad on the work surface of the fume hood.

Step 2: Dispensing the Reagent

-

Secure the reagent bottle in the fume hood.

-

Slowly open the container, being mindful of any potential pressure buildup.

-

For liquid transfer, use a gastight syringe or a cannula technique for air-sensitive reactions. Avoid pouring directly from the bottle when possible to minimize splash risk.

-

Once the desired amount is transferred, securely close the primary container.

-

Wipe the exterior of the primary container with a damp cloth (if safe to do so) to remove any residue before returning to storage.

Step 3: Post-Handling and Cleanup

-

Quench or clean any contaminated glassware within the fume hood using an appropriate procedure.

-

Wipe down the work surface of the fume hood.

-

Dispose of all contaminated disposables (gloves, absorbent pads, pipette tips) in a designated, sealed hazardous waste container.

-

Remove PPE in the correct order (gloves first), avoiding self-contamination.

-

Wash hands and forearms thoroughly with soap and water after exiting the lab.[7]

Workflow for Safe Handling

References

- 1. 2,3-ジフルオロベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.no [fishersci.no]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. synquestlabs.com [synquestlabs.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pppmag.com [pppmag.com]

- 9. qualia-bio.com [qualia-bio.com]

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2,3-Difluorobenzyl Bromide

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. 2,3-Difluorobenzyl bromide is a key building block in this endeavor, providing a reactive handle for the incorporation of the 2,3-difluorobenzyl moiety. The reactivity of this reagent is fundamentally governed by the electrophilicity of its benzylic carbon. This guide provides a detailed analysis of the electronic factors that determine this electrophilicity, contextualizing its reactivity within the broader landscape of substituted benzyl halides. We will dissect the interplay of inductive and resonance effects, present a framework for predicting reactivity using linear free-energy relationships, and provide a practical experimental protocol for its application in nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent.

The Benzylic Position: A Site of Privileged Reactivity

The carbon atom directly attached to a benzene ring, known as the benzylic position, exhibits unique reactivity.[1][2] This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates through resonance. In the context of nucleophilic substitution reactions, the departure of a leaving group from the benzylic carbon can proceed through an S(_N)1 or S(_N)2 mechanism, or a borderline pathway, depending on the substitution pattern of the ring, the nature of the leaving group, the nucleophile, and the solvent.

-

S(_N)1 Pathway: This mechanism involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is significantly enhanced by the delocalization of the positive charge into the (\pi)-system of the aromatic ring.[3]

-

S(N)2 Pathway: This is a concerted mechanism where the nucleophile attacks the benzylic carbon as the leaving group departs. The rate of this reaction is sensitive to steric hindrance and the electronic nature of the benzylic carbon.[4]

The electrophilicity of the benzylic carbon is a critical determinant of its susceptibility to nucleophilic attack. This property is profoundly influenced by the electronic nature of substituents on the aromatic ring.

The Electronic Influence of 2,3-Difluoro Substitution

The presence of two fluorine atoms on the aromatic ring of this compound introduces a complex interplay of electronic effects that ultimately govern the electrophilicity of the benzylic carbon. Fluorine is the most electronegative element, leading to strong electronic perturbations. These effects can be deconstructed into two primary components: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect.[5] This effect is transmitted through the sigma bonds of the molecule, leading to a decrease in electron density at the carbon atoms of the benzene ring and, consequently, at the benzylic carbon. This polarization increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity. In this compound, the cumulative inductive effect of two fluorine atoms significantly enhances the electrophilic character of the benzylic carbon.

-

Resonance Effect (+R): The fluorine atoms, possessing lone pairs of electrons, can also donate electron density to the (\pi)-system of the benzene ring through resonance.[6][7] This effect is most pronounced at the ortho and para positions relative to the substituent. However, for fluorine, the +R effect is weak due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring.[8]

In the case of fluorinated benzenes, the strong -I effect generally outweighs the weak +R effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[9] For this compound, both fluorine atoms exert a strong -I effect, which is additive. The fluorine at position 2 is ortho to the benzylic carbon, and the fluorine at position 3 is meta. Both positions effectively withdraw electron density from the benzylic carbon through the sigma framework.

Figure 1: Dominant electronic effects in this compound.

Quantifying Reactivity: A Hammett-based Approach

While a qualitative understanding of electronic effects is useful, a quantitative prediction of reactivity can be achieved through linear free-energy relationships, most notably the Hammett equation.[10][11] The Hammett equation, in its simplest form for reaction rates, is:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.

For reactions involving the formation of a positive charge at the benzylic position in the transition state (as in an S(_N)1 reaction or an S(_N)2 reaction with significant charge separation), a modified substituent constant, σ⁺, is often used to account for through-conjugation.[12]

A negative ρ value indicates that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups. For S(_N)2 reactions of benzyl halides, the ρ value is typically small and can be positive or negative depending on the specific reaction, while for S(_N)1 reactions, ρ is large and negative.[13]

For an S(_N)2 reaction, the effect is more nuanced. The increased partial positive charge on the benzylic carbon would make it more susceptible to nucleophilic attack. Therefore, for S(_N)2 reactions, this compound is expected to be more reactive than benzyl bromide.

Table 1: Relative Solvolysis Rates of Substituted Benzyl Chlorides in 20% Acetonitrile/Water and Predicted Reactivity of this compound

| Substituent | Relative Rate (k/k₀) | Predominant Mechanism | Predicted Relative Rate for this compound |

| 4-Methoxy | 2.2 x 10⁸ | S(_N)1 | |